2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol Similar compounds have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
The specific mode of action of This compound It can be inferred that the compound interacts with its targets, possibly leading to changes in the function of these targets .
Biochemical Pathways
The exact biochemical pathways affected by This compound tuberculosis , suggesting a potential role in antimicrobial pathways.
Pharmacokinetics
The ADME properties of This compound A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar compounds .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown anticonvulsant activity and neurotoxicity .
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with 2-fluoroethanol under appropriate reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These compounds have similar structures but different substituents, leading to variations in their biological activities.
2-arylbenzothiazoles: These compounds have an aryl group at the 2-position instead of a fluoroethanol group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-2-fluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNOS2/c10-8(5-12)14-9-11-6-3-1-2-4-7(6)13-9/h1-4,8,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRUARLTYWJLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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